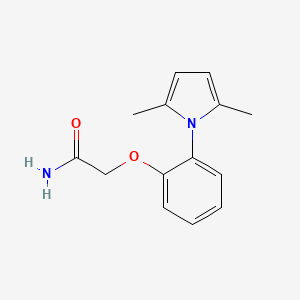
Herbacetin 3,7,8-trimethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbacetin 3,7,8-trimethyl ether is a flavonoid compound derived from herbacetin, a naturally occurring flavonol. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . It is a methylated derivative of herbacetin, which enhances its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Herbacetin 3,7,8-trimethyl ether typically involves the methylation of herbacetin. One common method is the use of dimethyl sulfate in the presence of anhydrous potassium carbonate in dry acetone. The reaction is carried out by boiling the mixture for several hours, followed by the addition of water to yield the crude product .
Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Herbacetin 3,7,8-trimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent flavonol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Herbacetin and its derivatives.
Substitution: Various substituted flavonol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.
Mecanismo De Acción
Herbacetin 3,7,8-trimethyl ether exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by increasing the levels of glutathione and other antioxidants.
Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
Herbacetin 3,7,8-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to other flavonoids. Similar compounds include:
Herbacetin: The parent compound with similar pharmacological properties but lower stability.
Kaempferol: Another flavonol with antioxidant and anti-inflammatory activities but different methylation patterns.
Quercetin: A widely studied flavonoid with potent antioxidant properties but different structural features.
Propiedades
Número CAS |
6586-29-4 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-8-11(20)13-14(21)18(24-3)15(25-17(13)16(12)23-2)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3 |
Clave InChI |
IUKBSFKDMZKGMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


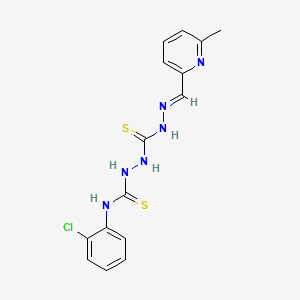
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide](/img/structure/B12697416.png)



![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)

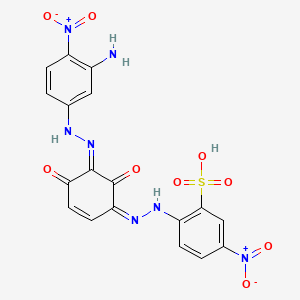
![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
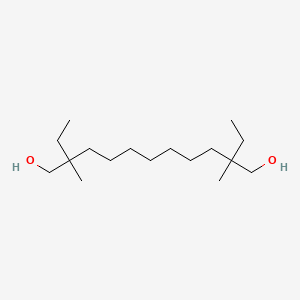
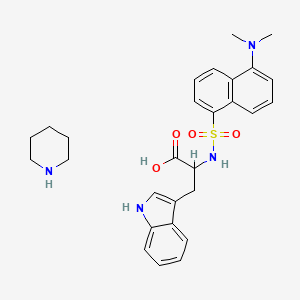
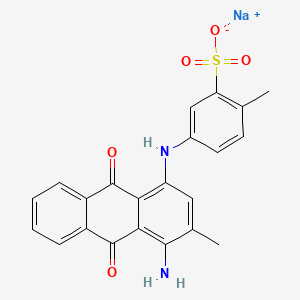
![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
